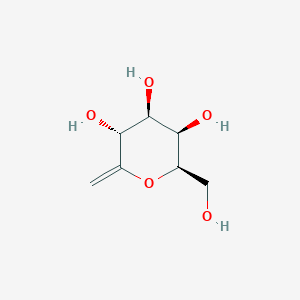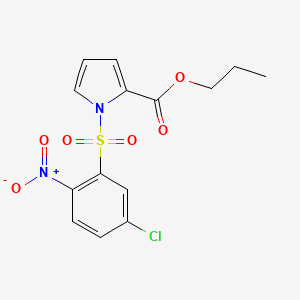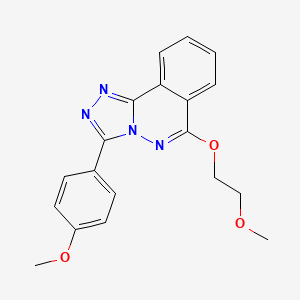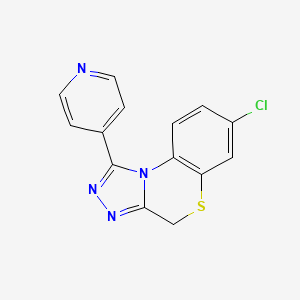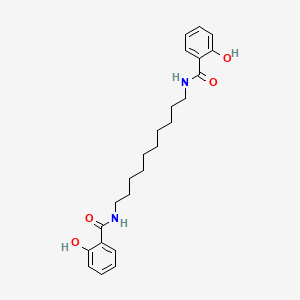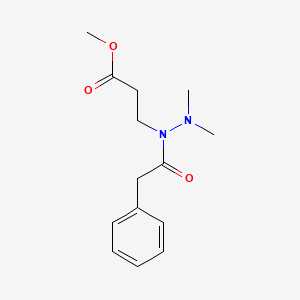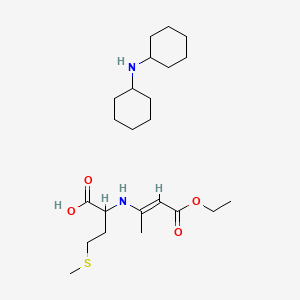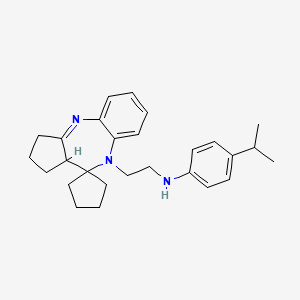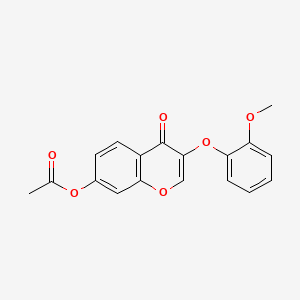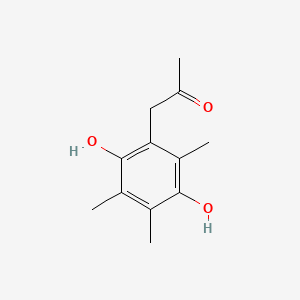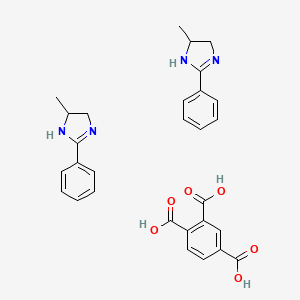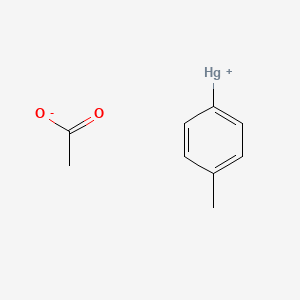
p-Tolylmercuric acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylmercuric acetate: is an organomercury compound with the molecular formula C9H10HgO2 . It is a derivative of toluene where a mercury atom is bonded to the aromatic ring via a tolyl group and an acetate group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From p-Toluenesulfinic Acid and Mercuric Chloride:
-
Direct Mercuration of Toluene with Mercuric Acetate:
Industrial Production Methods:
- Industrial production typically involves the direct mercuration method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- p-Tolylmercuric acetate can undergo oxidation reactions, often resulting in the formation of mercuric oxide and other oxidized products.
-
Reduction:
- Reduction of this compound can lead to the formation of elemental mercury and toluene derivatives.
-
Substitution:
- This compound can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
- The major products formed from these reactions include mercuric oxide, elemental mercury, and substituted toluene derivatives.
Scientific Research Applications
Chemistry:
- p-Tolylmercuric acetate is used as a reagent in organic synthesis, particularly in the preparation of other organomercury compounds.
Biology and Medicine:
- It has been studied for its potential antimicrobial properties and its effects on biological systems.
Industry:
- This compound is used in the production of certain types of catalysts and in the synthesis of specialty chemicals.
Mechanism of Action
Mechanism:
- The mechanism by which p-tolylmercuric acetate exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and other biological effects.
Molecular Targets and Pathways:
- The primary molecular targets include thiol groups in proteins and enzymes. The interaction with these targets can disrupt normal cellular functions and lead to various biological effects.
Comparison with Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar properties but different aromatic substituents.
Methylmercuric acetate: A simpler organomercury compound with a methyl group instead of a tolyl group.
Uniqueness:
- p-Tolylmercuric acetate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other organomercury compounds. Its tolyl group provides a balance between reactivity and stability, making it suitable for various applications.
Properties
CAS No. |
2440-35-9 |
|---|---|
Molecular Formula |
C9H10HgO2 |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
(4-methylphenyl)mercury(1+);acetate |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Hg+].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


